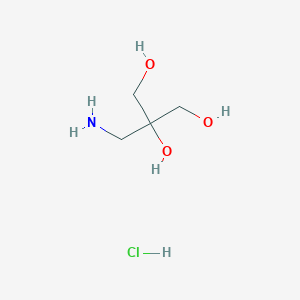

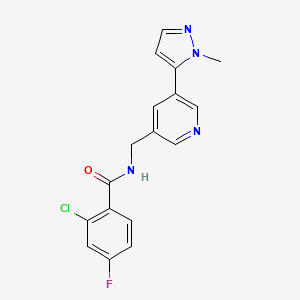

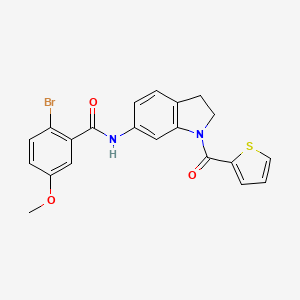

![molecular formula C16H15BrN2O2S B2817260 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 312917-64-9](/img/structure/B2817260.png)

2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . A method for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . Another method involves three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by a five-membered ring made up of one sulfur as a heteroatom . The structure of “2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

Benzothiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in heterocyclization reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Benzothiophene is a colorless liquid with a benzene-like odor . It has a high resonance energy and more electrophilic reactivity than benzene . The physical and chemical properties of “2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” would be influenced by the additional functional groups attached to the benzothiophene core.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:

Pharmaceutical Applications

2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Research has indicated its potential use in creating novel anti-inflammatory, antimicrobial, and anticancer agents .

Organic Semiconductors

Thiophene derivatives, including 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , are widely studied for their applications in organic electronics. These compounds are used in the fabrication of organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science

In material science, thiophene-based compounds are utilized as corrosion inhibitors. The presence of the bromobenzamido group in 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide enhances its ability to form protective layers on metal surfaces, thereby preventing corrosion .

Chemical Synthesis

This compound is also valuable in synthetic chemistry. It can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Probes

2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: can be used as a biological probe to study enzyme interactions and protein functions. Its structure allows it to bind selectively to certain proteins, making it useful in biochemical assays and research .

Agrochemical Applications

In the field of agrochemicals, thiophene derivatives are explored for their potential as pesticides and herbicides. The unique properties of 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide make it a candidate for developing new agrochemical products that can protect crops from pests and diseases .

Photovoltaic Cells

Research has also focused on the use of thiophene derivatives in photovoltaic cells. These compounds can be used to improve the efficiency of solar cells by enhancing their light-absorbing properties2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide could contribute to the development of more efficient and cost-effective solar energy solutions .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential to act as a scaffold for designing new drugs. Its ability to interact with various biological targets makes it a promising candidate for the development of therapeutic agents for a range of diseases .

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is STING (Stimulator of Interferon Genes) . STING is an immune-associated protein that localizes in the endoplasmic reticulum membrane and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Safety and Hazards

Direcciones Futuras

Benzothiophene derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including in the agrochemical and pharmaceutical fields . The future research directions could involve exploring the potential applicability of this valuable scaffold in organic electronic materials and functional supramolecular chemistry .

Propiedades

IUPAC Name |

2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c17-10-5-3-4-9(8-10)15(21)19-16-13(14(18)20)11-6-1-2-7-12(11)22-16/h3-5,8H,1-2,6-7H2,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWIQJXJRCUVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

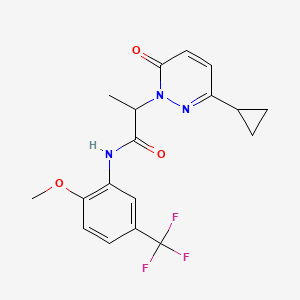

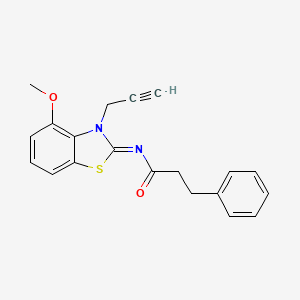

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)

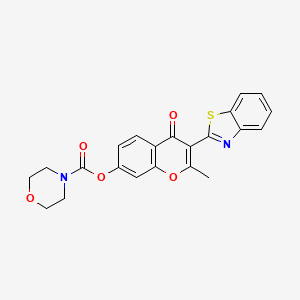

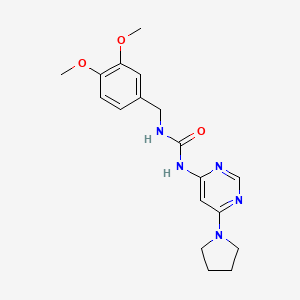

![3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817190.png)

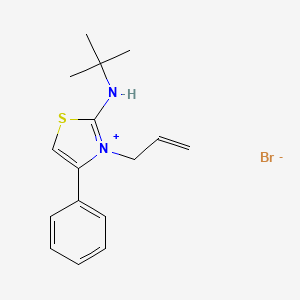

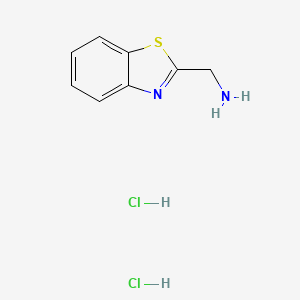

![(4-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817191.png)

![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2817200.png)